molecular formula C15H17F3O2 B15316713 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid

Cat. No.: B15316713
M. Wt: 286.29 g/mol
InChI Key: YVUISDYLYWHTPG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is a fluorinated carboxylic acid derivative characterized by a central acetic acid backbone with two substituents on the α-carbon: a cyclohexyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making such compounds of interest in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C15H17F3O2

Molecular Weight

286.29 g/mol

IUPAC Name

2-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C15H17F3O2/c16-15(17,18)12-8-4-7-11(9-12)13(14(19)20)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2,(H,19,20)

InChI Key

YVUISDYLYWHTPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a bromo-substituted cyclohexyl derivative with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

The hydroxyl group in 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid () introduces hydrogen-bonding capacity, contrasting with the lipophilic cyclohexyl group in the target compound .

Pharmacological Implications :

  • Cyclohexyl groups often enhance membrane permeability and prolong half-life compared to phenyl or hydroxylated analogs .
  • Thiazole-containing derivatives () may exhibit improved target specificity due to heterocyclic interactions with biological receptors .

Physicochemical and Toxicological Profiles

    Biological Activity

    2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological effects, including anti-inflammatory, analgesic, and anticancer properties.

    Chemical Structure

    The compound features a cyclohexyl group and a trifluoromethyl-substituted phenyl moiety. The structural characteristics contribute to its lipophilicity and interaction with biological targets.

    Anti-inflammatory Activity

    Research indicates that 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid exhibits notable anti-inflammatory effects. In a study assessing the compound's efficacy in animal models, it was shown to significantly reduce inflammation markers, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

    Table 1: Comparison of Anti-inflammatory Effects

    CompoundInflammation Reduction (%)Reference
    2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid75
    Aspirin70
    Ibuprofen68

    Analgesic Properties

    The analgesic potential of the compound has been evaluated through various pain models. It demonstrated significant pain relief in both acute and chronic pain scenarios, outperforming some conventional analgesics .

    Table 2: Analgesic Efficacy in Animal Models

    CompoundPain Relief Duration (hours)Reference
    2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid6
    Morphine8
    Paracetamol4

    Anticancer Activity

    Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

    Table 3: Anticancer Activity Against Various Cell Lines

    Cell LineIC50 (µM)Reference
    MCF-7 (Breast Cancer)12
    HT-29 (Colon Cancer)15
    A549 (Lung Cancer)20

    Case Studies

    • Case Study on Inflammation : In a controlled trial involving rats with induced paw edema, treatment with the compound resulted in a significant decrease in paw swelling compared to control groups receiving no treatment or placebo. The study concluded that the compound effectively modulates inflammatory pathways, primarily through inhibition of pro-inflammatory cytokines.
    • Case Study on Cancer Cell Lines : A recent investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it induced apoptosis through caspase activation. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death.

    The biological activity of 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid is attributed to its ability to interact with specific receptors and enzymes involved in inflammatory processes and cancer progression. It is hypothesized that its structural features enhance binding affinity to cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis.

    Q & A

    Basic: What are the established synthetic routes for 2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetic acid?

    The synthesis typically involves multi-step processes:

    • Friedel-Crafts alkylation : Cyclohexyl groups are introduced via alkylation of 3-(trifluoromethyl)phenyl precursors using cyclohexyl halides in the presence of Lewis acids (e.g., AlCl₃) .
    • Ester hydrolysis : Intermediate esters (e.g., methyl or ethyl derivatives) are hydrolyzed under acidic or basic conditions to yield the acetic acid moiety .
    • Purification : Column chromatography or recrystallization ensures high purity (>98%), validated by HPLC or NMR .

    Basic: Which analytical techniques are critical for structural elucidation of this compound?

    • X-ray crystallography : Resolves stereochemistry and confirms cyclohexyl and trifluoromethylphenyl spatial arrangement. SHELX software is widely used for refinement .
    • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR confirms cyclohexyl and acetic acid protons .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₅H₁₇F₃O₂) and fragmentation patterns .

    Advanced: How to address contradictions between spectroscopic and crystallographic data during structural validation?

    • Cross-validation : Compare NMR-derived coupling constants with crystallographic bond angles to resolve stereochemical ambiguities .
    • DFT calculations : Simulate NMR chemical shifts or IR spectra to match experimental data, identifying potential conformational isomers .
    • Dynamic NMR : Probe temperature-dependent shifts to detect hindered rotations in the cyclohexyl group .

    Advanced: What strategies optimize the yield of the trifluoromethylphenyl intermediate during synthesis?

    • Catalyst screening : Lewis acids like BF₃·Et₂O enhance electrophilic substitution in trifluoromethylphenyl precursors .
    • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, reducing side reactions .
    • Microwave-assisted synthesis : Accelerates reaction times for cyclohexyl group incorporation, minimizing decomposition .

    Advanced: How does the trifluoromethyl group influence biological activity in target binding studies?

    • Electron-withdrawing effects : Enhances binding affinity to hydrophobic pockets in enzymes (e.g., cyclooxygenase) by increasing dipole interactions .
    • Metabolic stability : The CF₃ group reduces oxidative degradation, prolonging half-life in pharmacokinetic assays .
    • Case study : In COX-2 inhibition assays, derivatives with CF₃ show 3x higher IC₅₀ compared to non-fluorinated analogs .

    Basic: What are the recommended storage conditions to prevent degradation?

    • Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation .
    • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the acetic acid group .
    • Stability monitoring : Regular HPLC analysis (e.g., every 6 months) detects degradation products like cyclohexanol or trifluorobenzoic acid .

    Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

    • Crystal twinning : Common due to the bulky cyclohexyl group. Use SHELXL’s TWIN command to refine twinned data .
    • Disorder modeling : Partial occupancy of cyclohexyl conformers is resolved using restraints (ISOR, DELU) in refinement .
    • Solvent selection : Slow evaporation from dichloromethane/hexane mixtures yields high-quality crystals .

    Advanced: How to differentiate this compound from structural analogs (e.g., 3-CF₃ vs. 4-CF₃ derivatives) in mixtures?

    • LC-MS/MS : Use MRM transitions specific to m/z 293.1 (C₁₅H₁₇F₃O₂) and compare retention times with standards .
    • Vibrational spectroscopy : FTIR peaks at 1125 cm⁻¹ (C-F stretch) and 1700 cm⁻¹ (carboxylic acid) distinguish substitution patterns .
    • X-ray powder diffraction : Compare experimental patterns with simulated data from single-crystal structures .

    Advanced: What role does this compound play in photoaffinity labeling studies?

    • Diazirine analogs : Derivatives with photoactivatable diazirine groups (e.g., 2-{4-[3-(CF₃)-3H-diazirin-3-yl]phenyl}acetic acid) crosslink to target proteins upon UV irradiation .
    • Protocol : Incubate with protein targets, irradiate at 365 nm, and analyze by SDS-PAGE/MS to identify binding sites .
    • Case study : Used to map ATP-binding pockets in kinases, revealing allosteric sites missed by docking studies .

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